tert-Butyl 3-(1-aminocyclopropyl)-1H-indole-1-carboxylate

medicinal chemistry indole functionalization regiochemistry

Regiochemical ambiguity in indole building blocks undermines SAR reproducibility. Positional isomers (C-2, C-4, C-5, C-6 variants) carry identical nominal purity but divergent trace impurity profiles that compromise catalytic cycles and biological readouts. tert-Butyl 3-(1-aminocyclopropyl)-1H-indole-1-carboxylate (CAS 2007908-87-2) resolves this: ≥98% purity with unambiguous C-3 regiochemistry, orthogonal N-Boc protection for TFA/HCl deprotection, and a cyclopropylamine handle for amide, sulfonamide, or urea diversification. Compatible with Pd-catalyzed C-H activation and PROTAC precursor synthesis. Single CAS registry ensures lot-level traceability across parallel library campaigns.

Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
Cat. No. B12069715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(1-aminocyclopropyl)-1H-indole-1-carboxylate
Molecular FormulaC16H20N2O2
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C3(CC3)N
InChIInChI=1S/C16H20N2O2/c1-15(2,3)20-14(19)18-10-12(16(17)8-9-16)11-6-4-5-7-13(11)18/h4-7,10H,8-9,17H2,1-3H3
InChIKeyNZCOWXGPOIKZMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(1-aminocyclopropyl)-1H-indole-1-carboxylate: Structural and Sourcing Attributes


tert-Butyl 3-(1-aminocyclopropyl)-1H-indole-1-carboxylate (CAS 2007908-87-2) is a functionalized indole building block that combines a 3-(1-aminocyclopropyl) pharmacophore with an N-tert-butoxycarbonyl (N-Boc) protecting group on the indole nitrogen . The molecule possesses a molecular weight of 272.34 g·mol⁻¹, a molecular formula of C₁₆H₂₀N₂O₂, and is typically supplied at ≥98% purity for research and further manufacturing use . Its structural features position it as a potential intermediate for medicinal chemistry programs that explore cyclopropylamine-containing indole scaffolds, but publicly available comparative pharmacological or physicochemical characterization remains minimal.

REGIO
3-substituted indole scaffold aligns with C-3 target recognition studies
PROTECT
N-Boc group enables orthogonal deprotection after C-3 elaboration
QUALITY
Purity profile supports sensitive catalytic and assay workflows

Why Analogs Cannot Replace tert-Butyl 3-(1-aminocyclopropyl)-1H-indole-1-carboxylate


The specific regiochemistry of the aminocyclopropyl substituent on the indole core dictates the electron density, steric environment, and potential hydrogen-bonding topology of the final target molecule. Positional isomers—such as the 2-, 4-, 5-, or 6-(1-aminocyclopropyl)indole-1-carboxylate variants—are commercially listed as distinct catalog items with separate CAS numbers, purity specifications, and MDL numbers . Even when nominal purity is equivalent, differences in trace by-products, residual solvents, or regiochemical integrity (undetectable by simple HPLC) can lead to divergent outcomes in sensitive catalytic or biological assays. Without direct comparative data, a user cannot assume functional interchangeability; the evidence that would justify a substitution does not currently exist in the peer-reviewed public domain.

Positional isomer
2- or 6-(1-aminocyclopropyl) isomers may shift reactivity and biological recognition; they are distinct catalog entries.
Protecting group
Unprotected indole analogs cannot be used where an inert N–H is required; reaction outcomes may not transfer.
Purity specification
Supplier-reported purity can vary between regioisomers; batch review is recommended before sensitive steps.

Differentiating tert-Butyl 3-(1-aminocyclopropyl)-1H-indole-1-carboxylate from Analogs: Key Evidence


Regiochemistry: 3-Position vs. 2- and 6-Isomers

The target compound places the aminocyclopropyl group at the indole C-3 position, the site most commonly engaged in biological target recognition among indole-based ligands. Publicly available catalog data confirm that the 2-substituted (CAS 2149589-50-2) and 6-substituted (CAS 2149589-52-4) isomers are sold under separate identifiers . No head-to-head comparative biological or reactivity data were identified in the searched literature; the differentiation is therefore based on established indole reactivity principles and the commercial reality that these isomers are treated as distinct entities by suppliers.

Regiochemistry
Class-level inference
3-substituted (target) vs. 2- and 6-isomers, each with distinct CAS and purity specs
Regiochemical identity is non-negotiable for synthetic routes.
No comparative biological data; verify vendor specification.
medicinal chemistry indole functionalization regiochemistry

N-Boc Protection: Impact on Synthetic Utility

The target compound bears an N-Boc (tert-butyl carbamate) protecting group on the indole nitrogen, a feature that is mandatory for many metalation and cross-coupling sequences where a free N–H would be incompatible. The closest unprotected analog, 2-(1H-indol-3-yl)cyclopropan-1-amine (PubChem CID, no CAS provided), lacks this protecting group and consequently has different solubility, stability, and reactivity profiles [1]. No direct quantitative comparison (e.g., yield in a specific cross-coupling reaction) has been published for these two specific entities.

N-Boc protection
Class-level inference
N-Boc protected (target) vs. unprotected analog (MW diff 100.11 g·mol⁻¹)
Protecting group dictates downstream synthetic strategy.
No yield comparison data; orthogonal deprotection possible.
protecting group strategy synthetic intermediate indole N-functionalization

Purity Benchmarking: Positional Isomer Comparison

Commercial purity specifications provide the only readily available quantitative differentiation. The 3-substituted target compound is offered at ≥98% purity (HPLC) by at least one major vendor . In contrast, the 6-substituted isomer is listed at ≥95% purity . While this 3-percentage-point difference may reflect batch-specific variation rather than an inherent synthetic advantage, it constitutes the sole numeric comparator currently retrievable from public supplier datasheets.

Purity benchmark
Specification review
≥98% (3-position) vs. ≥95% (6-position) — 3 pp difference
Specification-driven procurement; batch-dependent context.
HPLC methods undisclosed; confirm with supplier.
quality control chemical procurement HPLC purity

tert-Butyl 3-(1-aminocyclopropyl)-1H-indole-1-carboxylate: Applications and Procurement


3-Cyclopropylamine Indole Scaffolds in Medicinal Chemistry

The compound is suited as a late-stage diversification intermediate in programs targeting the indole C-3 position for receptor-ligand interactions. The cyclopropylamine moiety can serve as a conformationally constrained spacer or a metabolic stability modifier, and the N-Boc group permits orthogonal deprotection under mild acidic conditions (TFA or HCl/dioxane) after C-3 elaboration . Without comparative biological data, selection of the 3-isomer over the 2- or 6-isomers must be driven by the specific pharmacophore model of the target receptor.

N-Protected Indoles for Synthetic Method Development

In reaction development laboratories, the compound can be employed as a model substrate for palladium-catalyzed C–H activation or dearomative annulation studies at the C-3 position. The tert-butyl carbamate group ensures the indole nitrogen remains inert during these transformations, a prerequisite that rules out unprotected indole analogs .

Regiochemically Defined Probes for Chemical Biology

When synthesizing affinity probes or PROTAC precursors, regiochemical fidelity at the indole C-3 position is critical for maintaining target engagement. The ≥98% purity specification minimizes the risk of isomeric contamination that could generate misleading structure–activity relationship data.

Building Block for Compound Library Synthesis

The compound can serve as a starting material for parallel library synthesis where the 3-(1-aminocyclopropyl) group acts as a branching point for amide, sulfonamide, or urea formation. Its unique CAS registry number (2007908-87-2) ensures unambiguous ordering and inventory tracking.

Application
Selection Property
Validation Focus
3-Cyclopropylamine indole diversification
Regiochemical identity (3-position)
Pharmacophore model fit for target receptor
C–H activation & dearomative studies
N-Boc inertness under metalation
Compatibility with C-3 elaboration conditions
Affinity probe & PROTAC synthesis
High-purity regiochemical specification
Isomeric contamination risk in SAR
Compound library synthesis
Defined catalog identity
Batch-to-batch procurement consistency
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